molecular formula C8H11ClN2O3 B2364847 ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride CAS No. 2177257-76-8

ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride

Cat. No.: B2364847
CAS No.: 2177257-76-8
M. Wt: 218.64
InChI Key: CZBCCXWVBZJMOP-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminopyrrole-3-carboxylate with an appropriate oxazole precursor in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride is unique due to its specific ring structure, which combines pyrrole and oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-2-12-8(11)7-10-5-3-9-4-6(5)13-7;/h9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBCCXWVBZJMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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